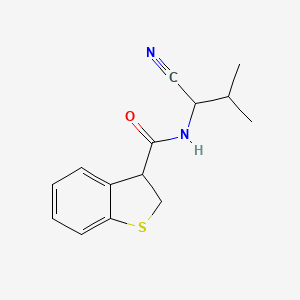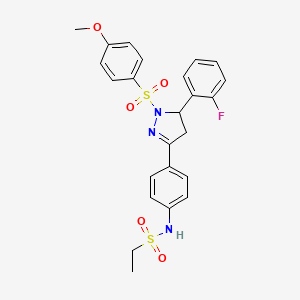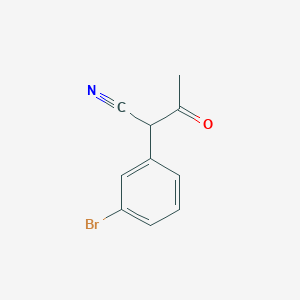
N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a key component of the compound, can be achieved through a two-step procedure. This includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is complex, with a total of 23 heavy atoms . The compound contains several functional groups, including an oxalamide group, an isobutyl group, and a propyl group attached to a 1,2,3,4-tetrahydroquinolin-6-yl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.487 g/mol. It has a topological polar surface area of 78.5 Ų and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a complexity of 464 and is composed of 1 covalently-bonded unit .Wissenschaftliche Forschungsanwendungen
Blockade of Orexin Receptors
Research on orexins, peptides that play a significant role in wakefulness, has shown that pharmacological blockade of orexin receptors by compounds related to N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can promote sleep. The blockade of OX2R is sufficient to initiate and prolong sleep, indicating the compound's potential in sleep modulation without directly mentioning this compound but highlighting a closely related area of application (Dugovic et al., 2009).
Dopamine Agonist Properties
Compounds structurally related to this compound have been evaluated for dopamine-like activity. The research indicates potential in exploring the dopaminergic effects of similar compounds, which could have implications in treating disorders related to dopamine dysregulation (Jacob et al., 1981).
Inhibition of Protein Kinase A
Inhibitory effects on cyclic AMP-dependent protein kinase (protein kinase A) have been observed with compounds structurally related to this compound. This suggests potential applications in regulating pathways that involve protein kinase A, which is critical in various cellular processes (Chijiwa et al., 1990).
Binding Affinities at Dopamine D1 Receptor
Isoquinoline alkaloids isolated from Corydalis yanhusuo, structurally similar to the compound , have shown binding affinities at the dopamine D1 receptor, suggesting a potential area of research in designing compounds for targeting this receptor to modulate dopaminergic functions (Ma et al., 2008).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with structures related to this compound, have been a focus of research. These studies aim at exploring the potential therapeutic applications of such compounds, demonstrating the breadth of interest in this area of chemistry (Yavari et al., 2006).
Eigenschaften
IUPAC Name |
N'-(2-methylpropyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-4-11-23-12-5-6-17-13-16(7-8-18(17)23)9-10-21-19(24)20(25)22-14-15(2)3/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLDMSPPNHJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)


![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)




![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
